molecular formula C16H19FN4O B5158083 [6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine

Cat. No.: B5158083
M. Wt: 302.35 g/mol
InChI Key: GTVBRXJZWAQUEX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridazin-3-ylamine is a pyridazine derivative featuring a 4-fluorophenyl substituent at the 6-position and a 2-morpholin-4-ylethylamine group at the 3-position. Pyridazines are nitrogen-containing heterocycles known for their pharmacological versatility, including applications in anticancer, anticonvulsant, and antimicrobial therapies . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the morpholine moiety improves solubility and bioavailability through hydrogen-bonding interactions . This compound’s structural uniqueness lies in its pyridazine core, which differentiates it from triazine, pyrimidine, or thiazolo-triazole analogs while retaining key pharmacophoric elements.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVBRXJZWAQUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326920
Record name 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1018131-95-7
Record name 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ylamine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The morpholine moiety is then attached via nucleophilic substitution. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Fluorophenyl)pyridazin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with specific receptors is of significant interest.

Industry

In the industrial sector, 6-(4-Fluorophenyl)pyridazin-3-ylamine is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Activities

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Class / Name Core Structure Key Substituents Biological Activity Reference
6-(4-Fluorophenyl)pyridazin-3-ylamine Pyridazine 6-(4-Fluorophenyl), 3-(2-morpholinylethyl) Under investigation
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 1,3,5-Triazine 6-(4-Fluorophenyl), 4-(4-methylpiperidino) Antileukemic
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo-triazole 6-(4-Fluorophenyl) Anticonvulsant (MES model)
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido-pyrimidine 6-Chloro, 4-(4-fluoroaniline) Anticancer (synthesis intermediate)
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine Pyrimidine 4-(4-Morpholinophenyl), 6-aryl Antimicrobial
4-Ethyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine dihydrochloride Pyridazine 4-Ethyl, 6-phenyl, 3-(2-morpholinylethyl) Not reported
Key Observations:

Pyridazines, with two adjacent nitrogen atoms, may exhibit stronger dipole interactions, influencing receptor binding . Thiazolo-triazole derivatives (e.g., 3c) prioritize anticonvulsant activity via sodium channel modulation, leveraging the 4-fluorophenyl group’s electron-withdrawing effects to enhance bioavailability .

Substituent Effects: The morpholinylethyl group in the target compound and 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine improves solubility and pharmacokinetics. However, the pyrimidine-based analogs focus on antimicrobial activity, likely due to interactions with bacterial enzymes . Chloro substituents (e.g., in 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine) may enhance cytotoxicity by acting as leaving groups in nucleophilic substitution reactions, relevant in anticancer drug design .

Electronic and Solvent Effects :

  • The 4-fluorophenyl group’s electron-withdrawing nature stabilizes charge-transfer states, as observed in emission spectra studies of similar fluorophenyl-substituted heterocycles. This property may influence the target compound’s photophysical behavior and interaction with biological targets .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in anticonvulsant compounds like 3c .
  • Solubility: Morpholine-containing derivatives (e.g., the target compound and 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine) exhibit improved aqueous solubility due to the morpholine oxygen’s hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in BPN-15606 , a γ-secretase modulator with a 4-fluorophenylpyridazine scaffold .

Biological Activity

The compound 6-(4-Fluorophenyl)pyridazin-3-ylamine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to 6-(4-Fluorophenyl)pyridazin-3-ylamine exhibit significant inhibition of various enzymes, particularly protein kinases. For instance, derivatives have shown to modulate protein kinase activity, which is crucial in cellular proliferation and survival pathways .

2. Neuroprotective Effects

Pyridazine derivatives have been studied for their neuroprotective properties, particularly as inhibitors of monoamine oxidase (MAO). In studies, certain pyridazine compounds demonstrated selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s . The selectivity for MAO-B over MAO-A suggests a favorable side effect profile.

3. Anti-inflammatory Properties

In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 through the inhibition of p38 MAPK pathways. This suggests potential applications in treating autoimmune diseases .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of pyridazine derivatives on neuroprotection in a mouse model of Alzheimer’s disease. The results indicated that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. The mechanism was attributed to the inhibition of MAO-B and subsequent reduction in oxidative stress levels .

Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis

Another research effort focused on the anti-inflammatory effects of 6-(4-Fluorophenyl)pyridazin-3-ylamine in an adjuvant-induced arthritis model. The compound significantly decreased inflammatory markers and joint swelling, demonstrating its potential as a therapeutic agent for rheumatoid arthritis .

Comparative Table of Biological Activities

Activity IC50 Value (µM) Mechanism Reference
MAO-B Inhibition0.013Competitive inhibition
Cytokine Production-p38 MAPK pathway inhibition
Neuroprotection-Reduction of amyloid-beta plaques
Anti-inflammatory Effects-Decrease in TNFα and IL-6 levels

Q & A

Q. Optimization Tips :

  • Catalysts : Lithium hydroxide (LiOH) enhances cyclization efficiency in similar pyridazine-morpholine systems .
  • Solvent : Refluxing in ethanol improves yield compared to polar aprotic solvents .
  • Temperature : Controlled heating (70–80°C) prevents decomposition of the morpholine-ethylamine linker .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the fluorophenyl (δ ~7.2–7.8 ppm, aromatic), pyridazine (δ ~8.0–9.0 ppm), and morpholine (δ ~3.5–4.0 ppm, CH₂-N) groups .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹ for amine) and C-F vibrations (~1220 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~316.15 for C₁₆H₁₈FN₅O) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the morpholine-ethylamine sidechain?

Answer:

  • X-ray Crystallography : Use programs like SHELXL or SIR97 for refinement. SHELXL is robust for small-molecule structures, particularly with twinned or high-resolution data .
  • Challenges : The flexible morpholine-ethylamine linker may adopt multiple conformations. To address this:
    • Collect data at low temperature (100 K) to stabilize crystal packing.
    • Apply restraints on bond lengths/angles during refinement .
  • Validation : Cross-check torsion angles with density functional theory (DFT) calculations to confirm energetically favorable conformations .

Advanced: How can researchers address contradictory bioactivity data in antimicrobial assays for this compound?

Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

Purity Verification : Use HPLC (≥95% purity) to rule out side products .

Orthogonal Assays : Compare disk diffusion (qualitative) with broth microdilution (quantitative MIC values) .

Target-Specific Profiling : Screen against isolated bacterial enzymes (e.g., DNA gyrase) to bypass membrane permeability variables .

Solubility Adjustments : Use DMSO/carboxymethylcellulose blends to enhance compound dispersion in aqueous media .

Advanced: What structure-activity relationship (SAR) insights guide the modification of the fluorophenyl and morpholine groups?

Answer:

  • Fluorophenyl Group :
    • Electron-Withdrawing Effect : Fluorine enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Replace with Cl/CF₃ for increased potency but monitor toxicity .
    • Position Sensitivity : Para-substitution (4-F) optimizes steric fit; meta-substitution reduces activity by ~40% in pyridazine analogs .
  • Morpholine-Ethylamine Linker :
    • Length Optimization : Extending the ethyl spacer to propyl decreases solubility but improves target residence time .
    • Morpholine Alternatives : Replace morpholine with piperazine for enhanced basicity (pKa ~9.5 vs. ~7.5), improving ion-pair interactions .

Advanced: How can computational methods predict the compound’s interaction with Autotaxin (ATX) for inflammatory disease applications?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to ATX’s hydrophobic pocket. The fluorophenyl group shows π-π stacking with Trp275, while morpholine interacts via H-bonding with Lys294 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein hydrogen bond occupancy (>70%) .
  • Free Energy Calculations : MM-PBSA/GBSA estimates ΔGbinding; values ≤−8.0 kcal/mol suggest therapeutic potential .

Advanced: What strategies mitigate degradation of the morpholine-ethylamine moiety during long-term stability studies?

Answer:

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation .
  • Formulation : Lyophilize with trehalose (1:1 w/w) to protect against hydrolytic cleavage .
  • Degradation Analysis : Use LC-MS to identify primary degradation products (e.g., morpholine-N-oxide) and adjust pH to 5–6 for optimal stability .

Advanced: How do researchers validate off-target effects in kinase inhibition assays?

Answer:

  • Panel Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., with ABL1 or JAK2) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by monitoring protein denaturation shifts .
  • CRISPR Knockout : Generate ATX-KO cell lines to isolate compound effects from background kinase activity .

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